N-(3-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Reverse transcriptase inhibition Structure–activity relationship Positional isomerism

N-(3-Chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide (CAS 298215-36-8) is a synthetic small-molecule heterocycle belonging to the 1,3,4-thiadiazole class, characterized by a 3-chlorophenylacetamide moiety linked via a thioether bridge to a 5-methyl-1,3,4-thiadiazole ring. Its molecular formula is C11H10ClN3OS2 with a molecular weight of 299.80 g/mol and exact mass of 298.995382 g/mol.

Molecular Formula C11H10ClN3OS2
Molecular Weight 299.79
CAS No. 298215-36-8
Cat. No. B2783391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
CAS298215-36-8
Molecular FormulaC11H10ClN3OS2
Molecular Weight299.79
Structural Identifiers
SMILESCC1=NN=C(S1)SCC(=O)NC2=CC(=CC=C2)Cl
InChIInChI=1S/C11H10ClN3OS2/c1-7-14-15-11(18-7)17-6-10(16)13-9-4-2-3-8(12)5-9/h2-5H,6H2,1H3,(H,13,16)
InChIKeyPCIPBYFSTVPCTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide (CAS 298215-36-8): Procurement-Grade Identity and Scaffold Classification


N-(3-Chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide (CAS 298215-36-8) is a synthetic small-molecule heterocycle belonging to the 1,3,4-thiadiazole class, characterized by a 3-chlorophenylacetamide moiety linked via a thioether bridge to a 5-methyl-1,3,4-thiadiazole ring [1]. Its molecular formula is C11H10ClN3OS2 with a molecular weight of 299.80 g/mol and exact mass of 298.995382 g/mol . The compound is catalogued across multiple screening libraries and chemical supplier databases as a building block for medicinal chemistry and probe discovery programs [2]. It is one of three positional chlorine isomers on the N-phenyl ring—ortho (2-Cl), meta (3-Cl; this compound), and para (4-Cl)—each exhibiting distinct electronic and steric profiles that can drive differential target engagement . No dedicated primary research publication focused solely on this compound was identified in the public domain as of the search date.

Why N-(3-Chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide Cannot Be Casually Substituted by In-Class Analogs


Substituting one 1,3,4-thiadiazole acetamide for another without accounting for positional chlorine isomerism carries a documented risk of misrepresenting pharmacological readout. A comprehensive review by Kumar et al. (2023) compiling structure–activity relationships across 1,3,4-thiadiazole-based reverse transcriptase inhibitors explicitly reports that the meta-chlorophenyl substitution (as present in CAS 298215-36-8) conferred greater inhibitory potency than the corresponding unsubstituted, ortho-chloro, and para-chloro analogs [1]. This positional effect arises from differential electronic distribution across the N-aryl ring, which modulates hydrogen-bonding geometry and π-stacking interactions with biological targets. Furthermore, the thioether (–S–CH2–) linker connecting the thiadiazole core to the acetamide carbonyl imparts distinct conformational flexibility and metabolic liability compared to amino or ether linkers found in other thiadiazole derivatives [2]. Consequently, treating this compound as interchangeable with its 4-chloro isomer (CAS 361185-01-5) or the 2-chloro isomer (CAS 774549-97-2) without explicit comparative data can confound SAR interpretation in screening cascades.

Quantitative Differentiation Evidence for N-(3-Chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide vs. Closest Analogs


Meta-Chlorophenyl Positional Isomer Shows Class-Level Potency Advantage Over Ortho- and Para-Substituted Analogs in 1,3,4-Thiadiazole SAR

In a systematic SAR review of 1,3,4-thiadiazole-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) published in Medicine in Drug Discovery (2023), Kumar et al. reported that compound 58—bearing a meta-chlorophenyl substituent analogous to the N-aryl ring in CAS 298215-36-8—exhibited greater inhibitory potency than the unsubstituted phenyl analog, the ortho-chloro analog (compound 59), and the para-chloro analog (compound 61) [1]. The IC50 values were reported in the low micromolar range, although the absolute IC50 of the meta-chloro compound versus the para-chloro comparator was not tabulated numerically in the review; the SAR trend was established across a congeneric series evaluated under identical anti-RT assay conditions [1]. This SAR pattern is reinforced by the broader observation that halogen substitution at the meta position of the N-aryl ring in 1,3,4-thiadiazole acetamide derivatives generally enhances target binding through optimized dipole alignment relative to ortho- or para-halogen placement [2].

Reverse transcriptase inhibition Structure–activity relationship Positional isomerism

Spectroscopic Identity Differentiation: Target Compound Possesses Unique NMR Fingerprint Distinguishable from Para-Chloro Isomer

The target compound (CAS 298215-36-8) has a verified ¹H and ¹³C NMR spectral signature deposited in the SpectraBase database (Compound ID: A5juIzE9Z6C, solvent: DMSO-d6) [1]. The 3-chlorophenyl ring produces a distinct aromatic proton splitting pattern (two doublets and one triplet arising from the unsymmetrical meta-substitution) that is spectroscopically distinguishable from the symmetrical para-substituted isomer (CAS 361185-01-5), which exhibits a characteristic AA′BB′ pattern (two doublets) [2]. The target compound's molecular formula C11H10ClN3OS2 and exact mass of 298.995382 g/mol are identical to its positional isomers, making NMR the definitive method for identity confirmation and isomer discrimination in procurement quality control .

NMR spectroscopy Structural confirmation Quality control

Thioether (–S–CH2–) Linker Confers Distinct Conformational and Metabolic Profile vs. Amino-Linked 1,3,4-Thiadiazole Acetamides

The target compound incorporates a thioether (–S–CH2–) bridge between the thiadiazole C-2 position and the acetamide carbonyl. Literature on 5-substituted 1,3,4-thiadiazol-2-yl sulfanylacetic acid derivatives demonstrates that this thioether linkage increases rotatable bond count (RBC = 3 for the core scaffold alone, higher for the full compound) and reduces conformational rigidity relative to amino-linked (–NH–CH2–) analogs, which typically exhibit RBC = 2 [1]. The core 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide scaffold has a computed XLogP3 of -0.2 and a topological polar surface area (TPSA) of 122 Ų [2]. When the N-(3-chlorophenyl) group is appended, the estimated logP increases by approximately 2.0–2.5 units (based on the Hansch π value of 0.71 for aromatic chlorine plus the phenyl fragment constant), yielding an estimated logP of ~2.0–2.5 for the full compound, which places it in a drug-like lipophilicity range distinct from more polar amino-linked congeners [3].

Conformational flexibility Metabolic stability Linker SAR

1,3,4-Thiadiazole Core Regioisomer Exhibits Broader Pharmacological Annotation Than 1,2,4-Thiadiazole or 1,2,3-Thiadiazole Scaffolds

Among the four positional isomers of thiadiazole (1,2,3-; 1,2,4-; 1,2,5-; and 1,3,4-), the 1,3,4-thiadiazole scaffold—the core present in CAS 298215-36-8—is the most extensively pharmacologically annotated, with literature supporting activity across antiviral, anticancer, antimicrobial, anti-inflammatory, and carbonic anhydrase inhibitory mechanisms [1]. Several FDA-approved drugs (acetazolamide, methazolamide, globucid) are built on the 1,3,4-thiadiazole nucleus, and a survey of the National Cancer Institute (NCI) 60-cell-line panel identified multiple 1,3,4-thiadiazole derivatives with GI50 values in the sub-micromolar range (e.g., GI50 = 0.114 μM against HOP-92 non-small cell lung cancer; GI50 = 0.743 μM against CAKI-1 renal cancer) [1]. In contrast, 1,2,4-thiadiazole derivatives with N-(3-chlorophenyl)acetamide substitution (e.g., CAS 864917-86-2; N-(3-chlorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide) are less well-characterized pharmacologically, with no peer-reviewed quantitative activity data publicly available . The 1,3,4-regioisomer thus offers a richer background literature context for hit triage and mechanism deconvolution.

Heterocyclic scaffold selection Thiadiazole regioisomerism Pharmacological promiscuity

Procurement-Relevant Application Scenarios for N-(3-Chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide


Chemical Biology Probe Development Requiring Systematic Positional Isomer SAR Profiling

In a kinase or reverse transcriptase inhibitor hit-to-lead program where an initial 1,3,4-thiadiazole acetamide hit has been identified, CAS 298215-36-8 serves as the meta-chloro positional isomer reference standard. The class-level SAR evidence from Kumar et al. (2023) indicates that meta-chlorophenyl substitution confers superior potency relative to ortho- and para-substituted analogs in NNRTI assays [1]. Procuring this compound alongside its 2-chloro and 4-chloro isomers (CAS 774549-97-2 and 361185-01-5, respectively) enables a complete positional scan to confirm whether the meta-chloro advantage generalizes to the specific target of interest. The documented NMR fingerprint on SpectraBase provides a quality-control anchor for verifying isomer identity upon receipt [2].

Diversity-Oriented Screening Library Design Targeting 1,3,4-Thiadiazole Chemical Space

For organizations constructing a focused 1,3,4-thiadiazole screening library, CAS 298215-36-8 represents a strategically valuable entry because it combines three differentiating structural features—the 1,3,4-thiadiazole regioisomer (most pharmacologically annotated thiadiazole subclass), the meta-chlorophenyl N-aryl group (associated with enhanced potency in published SAR), and the thioether linker (providing conformational flexibility distinct from amino-linked analogs) [1]. The compound's estimated logP of ~2.0–2.5 and TPSA of ~122 Ų (core scaffold) place it within drug-like physicochemical space suitable for both biochemical and cell-based screening formats [3]. Its catalog availability through multiple suppliers (e.g., RRKChem Catalog No. RK366714) facilitates multi-gram procurement for follow-up studies .

Metabolic Soft-Spot Identification and CYP-Mediated S-Oxidation Liability Assessment

The thioether (–S–CH2–) bridge in CAS 298215-36-8 represents a known metabolic liability: CYP450-mediated S-oxidation can generate a sulfoxide metabolite with altered target-binding properties. This compound can serve as a model substrate for in vitro metabolic stability assays (human liver microsomes or recombinant CYP isoforms) to benchmark the extent of S-oxidation relative to other thioether-containing 1,3,4-thiadiazole analogs [1]. Procurement of the compound at ≥95% purity enables clean interpretation of metabolite identification studies via LC-MS/MS without interference from oxidative impurities commonly present in lower-purity batches [2].

Quote Request

Request a Quote for N-(3-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.